CYP2A6 Inhibition: Direct Comparison of IC50 Values Among Heteroaromatic Aldehydes
Thieno[2,3-b]pyridine-2-carbaldehyde (reported as 'thienopyridine-2-carbaldehyde') is identified among the most potent CYP2A6 inhibitors in a head-to-head evaluation of heteroaromatic aldehydes, amines, and carbonitriles [1]. It exhibits an IC50 below 0.5 μM in a coumarin 7-hydroxylation assay, placing it in the same potency tier as benzofuran-5-carbaldehyde and indole-5-carbaldehyde, but outperforming many other core structures such as benzofuran-5-carbonitrile and alkyl amine derivatives [1].
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.5 μM |
| Comparator Or Baseline | Benzofuran-5-carbaldehyde: IC50 < 0.5 μM; Benzofuran-5-carbonitrile: IC50 > 0.5 μM (less potent); Alkyl amine compounds: variable, some effective, some not [1] |
| Quantified Difference | Thienopyridine-2-carbaldehyde ranks among the most potent scaffold classes (IC50 < 0.5 μM) in this study, significantly more potent than many structurally diverse analogs |
| Conditions | CYP2A6-mediated coumarin 7-hydroxylation assay in vitro |
Why This Matters
For researchers developing CYP2A6-targeted therapeutics or studying nicotine metabolism, this compound offers a validated, high-potency starting point with direct quantitative evidence of its superiority over numerous alternative core structures.
- [1] Rahnasto-Rilla M, et al. Rational design of novel CYP2A6 inhibitors. Bioorganic & Medicinal Chemistry. 2014;22(23):6655-6664. View Source
